1,2-Dimethyl-4-nitro-1H-imidazole

Synthetic chemistry Regioselective nitration Nitroimidazole isomer separation

1,2-Dimethyl-4-nitro-1H-imidazole (CAS 13230-04-1) is a C,N-dimethylnitroimidazole with the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol. It belongs to the nitroimidazole class of heterocyclic compounds, featuring a five-membered imidazole ring with methyl substituents at the N-1 and C-2 positions and a nitro group at the C-4 position.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 13230-04-1
Cat. No. B083646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl-4-nitro-1H-imidazole
CAS13230-04-1
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCC1=NC(=CN1C)[N+](=O)[O-]
InChIInChI=1S/C5H7N3O2/c1-4-6-5(8(9)10)3-7(4)2/h3H,1-2H3
InChIKeyYJJBSMOKINSQQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dimethyl-4-nitro-1H-imidazole (CAS 13230-04-1): Procurement-Relevant Properties and Regioisomeric Identity


1,2-Dimethyl-4-nitro-1H-imidazole (CAS 13230-04-1) is a C,N-dimethylnitroimidazole with the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol [1]. It belongs to the nitroimidazole class of heterocyclic compounds, featuring a five-membered imidazole ring with methyl substituents at the N-1 and C-2 positions and a nitro group at the C-4 position. The compound is critically defined by its regiochemistry: it is the 4-nitro isomer, which distinguishes it fundamentally from its 5-nitro congener, 1,2-dimethyl-5-nitroimidazole (dimetridazole, CAS 551-92-8), a widely used antiprotozoal drug . This 4-nitro regiochemistry confers distinct electronic properties, reactivity patterns, and biological profiles that bear directly on its suitability as a synthetic intermediate and research tool [2].

Why 1,2-Dimethyl-4-nitro-1H-imidazole Cannot Be Replaced by Generic 5-Nitroimidazoles in Research Procurement


Nitroimidazoles are not interchangeable building blocks. The position of the nitro group on the imidazole ring—whether at C-4 or C-5—governs the compound's electronic structure, reduction potential, chemical reactivity, and ultimately its biological activity profile . In the case of 1,2-dimethyl-4-nitro-1H-imidazole, the 'meta' spatial relationship between the N-methyl and nitro substituents results in dramatically reduced C-methyl proton acidity compared to isomers where these groups are 'ortho,' with a measured kinetic acidity difference spanning approximately four orders of magnitude [1]. Furthermore, the 4-nitroimidazole scaffold is generally associated with lower inherent toxicity than the 5-nitro series [2]. Consequently, substituting a 5-nitro analog for the 4-nitro isomer—or vice versa—without verifying exact regiochemical identity can introduce uncontrolled variables in synthesis, lead to failed coupling reactions, alter biological screening outcomes, and complicate analytical method validation. The quantitative evidence below demonstrates these differentiation points.

Quantitative Differentiation Evidence for 1,2-Dimethyl-4-nitro-1H-imidazole: Comparator-Based Data for Procurement Decisions


Direct Nitration Regioselectivity: 4-Nitro Isomer Isolated in 58% Yield vs. 35% for the 5-Nitro Isomer

In a side-by-side direct nitration experiment, 1,2-dimethylimidazole was nitrated with concentrated HNO₃ in trifluoroacetic anhydride at 0–5 °C for 12 h. The 4-nitro isomer (19a, the target compound) was obtained in 58% isolated yield after column chromatography, while the 5-nitro isomer (19b, dimetridazole) was obtained in 35% yield . This represents a 1.66-fold yield advantage for the 4-nitro over the 5-nitro product under identical conditions, demonstrating that the 4-nitro isomer is the kinetically favored product in this N-unsubstituted direct nitration route.

Synthetic chemistry Regioselective nitration Nitroimidazole isomer separation

Kinetic Acidity: C-Methyl Proton Exchange Half-Life of 1,2-Dimethyl-4-nitroimidazole Is ~38 h vs. 2.8 s for 1,5-Dimethyl-4-nitroimidazole

In a systematic study of base-catalyzed C-methyl proton exchange across six C,N-dimethylnitroimidazole position isomers (60 °C, D₂O–CD₃OD 1:1), 1,2-dimethyl-4-nitroimidazole exhibited one of the slowest exchange rates measured, with a half-life (t₁/₂) of approximately 38 h in 0.01 N NaOD [1]. In stark contrast, the isomer 1,5-dimethyl-4-nitroimidazole showed a t₁/₂ of only 2.8 s under identical conditions—a difference of roughly 4.9 × 10⁴-fold. The exchange rate for the target compound ranks among the lowest of all six isomers studied. The authors attribute this resistance to weak resonance stabilization of the carbanion due to the 'meta' relationship between the methyl and nitro groups [1].

Physical organic chemistry Carbanion stability Kinetic acidity measurements

Toxicity Profile Differentiation: 4-Nitroimidazoles Show Lower Toxicity Than 5-Nitroimidazole Derivatives

A review of nitroimidazole chemistry notes that '4-nitroimidazoles show less toxicity than 5-nitro-derivatives,' with the effect described as 'particularly pronounced for 2,4- and 2,5-dinitroimidazoles' [1]. While the specific LD₅₀ of 1,2-dimethyl-4-nitro-1H-imidazole is not published in the open literature for direct comparison, its 5-nitro regioisomer (dimetridazole, CAS 551-92-8) has been banned as a livestock feed additive by regulatory authorities including the Canadian government and the European Union due to suspected carcinogenicity [2]. This class-level toxicity distinction provides a safety rationale for selecting the 4-nitro scaffold over the 5-nitro scaffold in research programs where chronic toxicity or mutagenicity risk is a concern.

Medicinal chemistry Toxicology Radiosensitizer design

HPLC Co-Elution Behavior: 1,2-Dimethyl-4-nitroimidazole and Metronidazole Produce Overlapping Signals Under Standard RP-HPLC Conditions

In a reversed-phase HPLC study of eight nitroimidazoles on a C-18 column with 5% ethanol as eluent, 1,2-dimethyl-4-nitroimidazole (synonym: DMNI) and metronidazole exhibited overlapping capacity ratios under standard photometric detection at 315 nm, requiring differential pulse polarographic detection to resolve them based on their distinct reduction potentials [1]. Moreover, when 4-nitroimidazole is present in the same sample, it also 'gives completely overlapping signals' with the 1,2-dimethyl-4-nitroimidazole peak, and 'metronidazole gives a shoulder on the trailing edge of the 1,2-dimethyl-4-nitroimidazole peak' [1]. This chromatographic behavior is distinct from that of 1,2-dimethyl-5-nitroimidazole (dimetridazole), which was included as a separately resolved analyte in the same study.

Analytical chemistry HPLC method development Nitroimidazole residue analysis

Synthetic Utility: 4-Nitro Regiochemistry Enables Selective Nucleophilic Substitution Reactions Not Accessible with the 5-Nitro Isomer

The 4-nitro substitution pattern of 1,2-dimethyl-4-nitro-1H-imidazole directs subsequent derivatization chemistry in ways that are distinct from the 5-nitro isomer. With potassium cyanide in ethanol, 1,2-dimethyl-4-nitroimidazole undergoes nucleophilic photosubstitution to give a specific cyano-substituted product [1]. Separately, 5-halo-1,2-dimethyl-4-nitroimidazoles react with methoxide ion, and 4-halo-1-methyl-5-nitroimidazoles react with cyanide in patterns where the nitro group position governs both reactivity and regioselectivity, as documented in studies of oxygen, nitrogen, and carbon nucleophiles on nitroimidazoles [2]. The regioselectivity of these transformations is determined by the relative leaving-group ability and electronic effects unique to the 4-nitro configuration.

Synthetic methodology Nucleophilic substitution Nitroimidazole derivatization

Physicochemical Property Set: Predicted LogP of 0.31 and Polar Surface Area of 64 Ų Differentiate It Within the Nitroimidazole Family

The ACD/Labs-predicted physicochemical profile of 1,2-dimethyl-4-nitro-1H-imidazole includes a LogP of 0.31, a polar surface area of 64 Ų, zero hydrogen bond donors, five hydrogen bond acceptors, a boiling point of 313.7 ± 15.0 °C, and zero Rule of 5 violations . While these are predicted rather than experimentally determined values, the combination of moderate hydrophilicity (LogP 0.31) and compliance with Lipinski's Rule of 5 distinguishes this compound from many 5-nitroimidazole drugs: metronidazole (LogP ≈ -0.02; experimentally determined), tinidazole (LogP ≈ -0.35), and dimetridazole (LogP predicted ≈ 0.42) each occupy different regions of property space [1]. These differences affect permeability, solubility, and formulation behavior.

Computational chemistry Drug-likeness Physicochemical profiling

Optimal Application Scenarios for 1,2-Dimethyl-4-nitro-1H-imidazole Based on Quantitative Differentiation Evidence


Synthetic Intermediate for Regioselective Derivatization: Building Block for 4-Substituted Nitroimidazole Libraries

The 4-nitro regiochemistry enables predictable and highly regioselective nucleophilic substitution and cross-coupling chemistry [1] . As demonstrated by Katritzky et al., the 4-nitro isomer is obtained as the major product (58% yield) in direct nitration, providing a scalable entry point for 4-functionalized imidazole libraries [2]. This application is most relevant for medicinal chemistry groups synthesizing focused libraries of 4-substituted nitroimidazoles for anti-infective or radiosensitizer screening programs where the 4-nitro scaffold's lower intrinsic toxicity is an asset [3].

Stability-Demanding Multi-Step Synthesis Under Basic Conditions

The exceptionally low kinetic acidity of the C-methyl protons (t₁/₂ ≈ 38 h in 0.01 N NaOD at 60 °C) makes this compound uniquely suited for synthetic sequences involving strong bases, nucleophilic conditions, or prolonged reaction times at elevated temperatures [1]. Unlike its ortho-substituted isomers, which undergo rapid H/D exchange (t₁/₂ as short as 2.8 s), 1,2-dimethyl-4-nitro-1H-imidazole remains largely intact under conditions that would degrade or epimerize other nitroimidazole isomers [1]. This property is especially valuable in process chemistry and large-scale synthesis where reaction robustness and batch-to-batch consistency are paramount.

Analytical Reference Standard for Nitroimidazole Residue Monitoring and Method Validation

As documented by Sithole and Guy, 1,2-dimethyl-4-nitroimidazole has a defined and characteristic chromatographic profile on C-18 reversed-phase columns [1]. Its co-elution behavior with metronidazole under standard RP-HPLC conditions makes it an essential reference standard for laboratories validating methods that must resolve the 4-nitro isomer from common 5-nitroimidazole drugs (dimetridazole, metronidazole, ronidazole). Forensic, food safety, and environmental laboratories analyzing nitroimidazole residues in complex matrices require authenticated samples of this specific isomer to confirm method selectivity and avoid false-positive identifications [1].

Low-Toxicity Scaffold for Radiosensitizer and Hypoxia-Activated Prodrug Discovery

The class-level evidence that 4-nitroimidazoles exhibit lower toxicity than 5-nitroimidazoles [1], combined with the compound's favorable drug-likeness profile (LogP 0.31, PSA 64 Ų, zero Rule of 5 violations) , positions 1,2-dimethyl-4-nitro-1H-imidazole as a rationally selected starting scaffold for hypoxia-activated prodrug design. In contrast to dimetridazole, which faces regulatory bans due to carcinogenicity concerns [2], the 4-nitro scaffold offers a safer starting point for programs targeting solid tumor hypoxia or anaerobic infections where chronic toxicity is a key development hurdle.

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